Fenoprop
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,5-trichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWBLPERHFHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt) | |
| Record name | Fenoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0021387 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline] | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fenoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2980 | |
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Boiling Point |
greater than 300 °F at 0.5 mmHg (USCG, 1999) | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
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| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C | |
| Record name | 2,4,5-TP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,5-TP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000997 [mmHg] | |
| Record name | Fenoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Impurities |
It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ | |
| Record name | 2,4,5-TP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, WHITE POWDER | |
CAS No. |
93-72-1 | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fenoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fenoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
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| Record name | Fenoprop | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENOPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2HZL58IS3 | |
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| Record name | 2,4,5-TP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
347 to 351 °F (NTP, 1992), 179-181 °C | |
| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,5-TP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical and Contextual Overview of Fenoprop in Herbicide Science
Evolution of Phenoxy Herbicides and Fenoprop's Position
Phenoxy herbicides emerged in the early 1940s and were introduced commercially in 1946, revolutionizing agricultural weed control by offering selective action against broadleaf weeds in grass crops. pestgenie.com.auresearchgate.net These compounds function by mimicking indoleacetic acid (IAA), a natural plant growth hormone, leading to uncontrolled and disruptive growth in susceptible plants. wikipedia.orgwikipedia.orgpestgenie.com.au Early and prominent members of this class include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org this compound, specifically 2-(2,4,5-trichlorophenoxy)propionic acid, is an analogue of 2,4,5-T, distinguished by the replacement of the acetic acid sidechain with a propionate (B1217596) group. wikipedia.org First reported in 1945, this compound is categorized within the phenoxypropionic acid group of herbicides. wikipedia.orgherts.ac.uk
Regulatory Trajectory and Discontinuation of this compound Usage
This compound saw widespread application as a post-emergence herbicide for controlling woody plants and broadleaf weeds in diverse agricultural and non-crop settings, including rice fields, sugarcane, orchards, established turf, and aquatic areas. wikipedia.orgaquaoxwaterfilters.comherts.ac.uknih.govontosight.ai Despite its effectiveness, the use of this compound faced significant regulatory challenges, primarily due to concerns regarding contamination with highly toxic by-products, notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing processes. preventcancernow.cachemcess.com
The regulatory trajectory of this compound led to its discontinuation in many regions. The U.S. Environmental Protection Agency (EPA) initiated an emergency action in 1979, banning most uses of the pesticide, and subsequently terminated all registrations for this compound's use in the United States by 1985 and 1986. wikipedia.orgpreventcancernow.caaquaoxwaterfilters.comnih.govmedkoo.com Internationally, this compound was banned for use in Italy in 1970 and was listed as a banned pesticide by Japan under the Rotterdam Convention in December 2001. nih.govpic.int Currently, this compound is considered obsolete, although it may still be available in some countries. herts.ac.uk It is not approved for use in Great Britain or under the European Community Regulation 1107/2009. herts.ac.uk
Table 1: Key Dates in this compound's Regulatory History
| Event | Date |
| First reported/introduced | 1945 |
| Banned for most uses by EPA emergency action | 1979 |
| Banned for use in Italy | 1970 |
| All US registrations cancelled | 1985 |
| Registration cancelled by U.S. EPA | 1986 |
| Banned by Japan (Rotterdam Convention) | December 2001 |
Structural Analogy to Indoleacetic Acid and Other Synthetic Auxins
This compound functions as a synthetic auxin, a class of plant growth regulators that mimic the activity of natural auxins, particularly indoleacetic acid (IAA). wikipedia.orgpreventcancernow.cawikipedia.orgpestgenie.com.auherts.ac.ukontosight.aimdpi.com The herbicidal efficacy of this compound stems from its ability to disrupt normal plant growth and development by interfering with the plant's natural auxin system. ontosight.ai When applied to plants, it induces rapid, uncontrolled cell growth and elongation, ultimately leading to the plant's death. wikipedia.orgwikipedia.orgpestgenie.com.auontosight.ai Other notable synthetic auxins within the phenoxy herbicide family include 2,4-D, MCPA, mecoprop (B166265), and dichlorprop, all of which operate on a similar principle of disrupting plant hormonal balance. wikipedia.org
Stereochemistry of this compound and Enantiomeric Significance
The chemical structure of this compound incorporates a chiral center, which arises from the presence of an additional methyl group within its propionate sidechain. wikipedia.orgwikipedia.org This chirality means that this compound exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-fenoprop and (S)-fenoprop. ontosight.aiontosight.ai The commercially produced compound is typically a racemic mixture, containing equal proportions of both enantiomers. herts.ac.uknih.gov
Research has demonstrated that the useful biological (herbicidal) activity of this compound is predominantly, if not exclusively, attributed to the (2R)-isomer, also referred to as the (+)-form. wikipedia.orgwikipedia.orgontosight.ainatmedlib.uz The (R)-isomer exhibits higher herbicidal activity compared to its (S)-counterpart. ontosight.ai The study of enantiomeric significance in chiral pollutants, such as this compound, is crucial because the individual enantiomers within a racemic mixture can exhibit differential rates of degradation in the environment. One enantiomer may be rapidly degraded, while the other may be more resistant to microbial attack, potentially leading to its accumulation in aquatic or terrestrial ecosystems. oup.comoup.com Furthermore, enantiomers can possess distinct biological activities and toxicological profiles, underscoring the importance of understanding their individual behaviors. oup.commusechem.com
Mechanisms of Action and Phytotoxicological Efficacy of Fenoprop
Elucidation of Auxin Mimicry in Plant Systems
Fenoprop exerts its herbicidal action by mimicking natural auxin hormones, such as indoleacetic acid (IAA), in plants ontosight.aiwikipedia.orgontosight.ai. Auxins are crucial plant hormones that regulate various aspects of plant growth and development, including cell elongation, cell division, and differentiation nih.gov. When this compound is absorbed by plants, it disrupts the normal hormonal balance, leading to uncontrolled and aberrant growth ontosight.aiwikipedia.orgontosight.ai. This interference with the plant's natural auxin system is the primary mechanism by which this compound causes phytotoxicity ontosight.ai.
Molecular Interactions with Plant Hormone Receptors
As a synthetic auxin, this compound interacts with plant hormone receptors. While specific detailed molecular interaction studies for this compound's binding to auxin receptors are not extensively highlighted in the provided search results, the general understanding for phenoxy herbicides like this compound is that they bind to and activate auxin receptors. This binding initiates a cascade of events that ultimately leads to the herbicidal effects by disrupting normal cellular processes that are tightly regulated by endogenous auxins herts.ac.ukontosight.aiontosight.ainih.gov.
Downstream Cellular and Physiological Disruptions Induced by this compound
The mimicry of natural auxins by this compound leads to a series of downstream cellular and physiological disruptions within susceptible plants. These disruptions collectively contribute to the herbicidal effect, culminating in plant death ontosight.aiontosight.aiontosight.ainih.gov.
Uncontrolled Cell Proliferation and Growth Aberrations
One of the primary disruptions induced by this compound is uncontrolled cell proliferation ontosight.aiontosight.aiontosight.ainih.gov. By mimicking auxin, this compound promotes excessive and disorganized cell division and elongation, particularly in meristematic tissues herts.ac.uknih.gov. This leads to abnormal growth patterns, such as stem curl-over and leaf withering, rather than structured development wikipedia.org. This unregulated growth exhausts the plant's resources and disrupts its physiological functions, ultimately leading to mortality ontosight.aiontosight.aiontosight.ai. This compound can also inhibit meristematic activity, decrease stem elongation, and halt leaf and flower initiation ijfans.org.
Specific Responses in Target Broadleaf Weeds and Woody Plants
This compound is a selective herbicide primarily effective against broadleaf weeds and woody plants herts.ac.ukontosight.aiwikipedia.orgherts.ac.ukontosight.ai. It is generally ineffective against grassy weeds isws.org.in. Historically, it was used for controlling woody plants and broadleaf herbaceous weeds in various settings, including rice, bluegrass turf, sugarcane, rangelands, and lawns wikipedia.org. Examples of pests controlled include black medic, chickweed, clover, henbit, spurges, yarrow, arrowhead, pickleweed, bladderwort, and water milfoil herts.ac.uk. Its efficacy against broadleaf weeds is attributed to its auxin-mimicking action, which dicotyledonous (broadleaf) plants are particularly susceptible to, unlike most grasses wikipedia.orgwikipedia.org.
Enantioselective Biological Activity of this compound Isomers
This compound is a chiral molecule, meaning it exists in two enantiomeric forms: the (R)-isomer and the (S)-isomer herts.ac.ukontosight.aiontosight.ai. Research indicates that the biological activity, specifically the herbicidal efficacy, of this compound is enantioselective ontosight.aiwikipedia.orgpsu.edu. The (R)-isomer of this compound exhibits significantly higher herbicidal activity compared to its (S)-counterpart, making it the more potent form of the herbicide ontosight.aiwikipedia.orgpsu.educonicet.gov.arcsic.es. This difference in activity is a common characteristic among arylphenoxypropionate herbicides, where the R-enantiomer is typically the biologically active one psu.educsic.es.
Comparative Analysis of this compound's Mode of Action with Other Phenoxy Herbicides
This compound belongs to the phenoxy herbicide family, which includes other well-known compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) ontosight.aiwikipedia.orgwikipedia.orgwikipedia.org. The fundamental mode of action across this family is consistent: they all act as synthetic auxins, disrupting plant growth and development by interfering with the natural auxin system herts.ac.ukontosight.aiontosight.aiwikipedia.orgwikipedia.org.
While the core mechanism is shared, there can be subtle differences in their specific interactions or spectrum of activity. For instance, 2,4-D also causes uncontrolled growth in broadleaf weeds and is largely ineffective on grasses wikipedia.org. MCPA similarly mimics auxin, leading to uncontrolled growth and death in susceptible dicotyledonous plants, and is absorbed through leaves and translocated to meristems wikipedia.org. The addition of an extra methyl group in this compound's propionate (B1217596) sidechain, compared to 2,4,5-T's acetic acid sidechain, creates the chiral center responsible for its enantioselective activity wikipedia.org.
The following table summarizes the key properties and mode of action for this compound and other related phenoxy herbicides:
| Compound Name | PubChem CID | Chemical Formula | Mode of Action (Primary) | Target Plants (Primary) | Isomerism |
| This compound | 7158 nih.gov | C₉H₇Cl₃O₃ nih.gov | Synthetic auxin, disrupts cell growth and elongation, affects nucleic acid biosynthesis herts.ac.ukontosight.aiontosight.ai | Broadleaf weeds, woody plants herts.ac.ukontosight.aiwikipedia.orgontosight.ai | Chiral (R-isomer more active) herts.ac.ukontosight.aiwikipedia.org |
| 2,4-D | 1486 wikipedia.org | C₈H₆Cl₂O₃ wikipedia.org | Synthetic auxin, causes uncontrolled growth wikipedia.orgnih.govnih.gov | Broadleaf weeds wikipedia.orgnih.gov | Achiral |
| MCPA | 7204 wikipedia.org | C₉H₉ClO₃ wikipedia.org | Synthetic auxin, affects nucleic acid biosynthesis and cell elongation, leads to uncontrolled growth wikipedia.orgherts.ac.uk | Broadleaf weeds wikipedia.org | Achiral |
Metabolism and Biotransformation of Fenoprop
Biotransformation and Toxicokinetics in Mammalian Systems
In mammalian systems, Fenoprop undergoes biotransformation processes primarily aimed at facilitating its elimination from the body. These processes are generally rapid and efficient, preventing significant accumulation.
Absorption: this compound is rapidly absorbed from the gastrointestinal tract in mammalian systems. In humans, peak plasma levels of this compound were observed within two to four hours following oral exposure, indicating rapid absorption. Similarly, in rats, this compound is extensively absorbed. When this compound is administered as an ester, it is rapidly hydrolyzed in the animal gut, leading to quick absorption of the parent acid.
Distribution: Once absorbed, this compound distributes throughout the body. In rats, studies have shown that this compound distributes to various tissues, including the liver, kidneys, brain tissue, perirenal fat, abdominal fat, and muscle tissues. The kidneys and liver generally exhibit the highest distribution ratios for this compound in rats. For chlorophenoxy herbicides in general, significant accumulation in human tissues is not expected due to their rapid elimination.
Excretion: this compound is primarily eliminated from the body through excretion in urine and feces. In a rat study, approximately 94% of administered this compound was excreted within 192 hours post-exposure, with 78% recovered in urine and 16% in feces. In human volunteers, about 80% of the administered this compound was recovered in urine, with less than 3.2% in feces, after 168 hours. While a significant portion is excreted unchanged, this compound can also be conjugated with glucuronic acid or amino acids before excretion in humans. virbac.com A notable aspect of this compound's excretion in rats is the occurrence of enterohepatic circulation, where a significant amount of the excreted compound is reabsorbed. This was evidenced by a more rapid excretion rate in bile duct-cannulated rats compared to those with intact bile ducts. The biological half-lives for chlorophenoxy herbicides in mammals typically range from 10 to 33 hours.
Table 1: this compound Excretion Kinetics in Mammalian Models
| Species | Route of Administration | Timeframe | % Excreted (Urine) | % Excreted (Feces) | Total Excretion | Notes |
| Rat | Oral | 192 hours | 78% | 16% | 94% | Extensively absorbed; significant enterohepatic circulation observed. |
| Human | Oral | 168 hours | ~80% | <3.2% | ~80% | Rapid absorption; excreted unchanged or as glucuronide/amino acid conjugates. |
Conjugation with Glucuronic Acid and Amino Acids
In biological systems, this compound can undergo Phase II metabolic reactions, specifically conjugation with glucuronic acid and amino acids, leading to more water-soluble and excretable forms nih.gov.
Glucuronic Acid Conjugation (Glucuronidation): Glucuronidation is a crucial Phase II metabolic pathway that significantly increases the water solubility of xenobiotics, facilitating their excretion nih.govnih.gov. This process involves the transfer of a glucuronyl moiety from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a suitable functional group on the xenobiotic, such as hydroxyl, carboxyl, amine, or thiol groups nih.govnih.govwikipedia.org. The reaction is catalyzed by UDP-glucuronyltransferases (UGTs), enzymes primarily found in the liver, but also present in other tissues like the intestines and kidneys nih.govwikipedia.org. For this compound, conjugation with glucuronic acid is a known metabolic route in humans nih.gov.
Amino Acid Conjugation: Amino acid conjugation is another Phase II pathway for xenobiotic carboxylic acids, including this compound nih.govoup.comscispace.com. This reaction involves the formation of an amide or peptide bond between the carboxyl group of the xenobiotic and the amino group of an endogenous amino acid scispace.com. In humans, the primary amino acids involved in this conjugation are glycine, taurine, and glutamine oup.comscispace.com. This process typically occurs in the mitochondria and involves an initial step where the xenobiotic forms an acyl-CoA thioester oup.comnih.gov. This compound has been reported to conjugate with amino acids in humans nih.gov.
Tissue Distribution and Accumulation Patterns
Studies on the tissue distribution of this compound in animals provide insights into its pharmacokinetic behavior. In a rat study, this compound was found to distribute across various tissues, including the liver, kidneys, brain tissue, perirenal fat, abdominal fat, and muscle tissues nih.gov. Among these, the kidneys and liver exhibited the highest distribution ratios of this compound nih.gov. When this compound is administered as an ester, it undergoes rapid hydrolysis in the animal gut, followed by swift absorption into the systemic circulation nih.gov. Despite its distribution, accumulation of this compound in human tissues is not expected nih.gov.
Microbial Degradation and Environmental Biotransformation Pathways
In the environment, biodegradation is the primary mechanism for the elimination of chlorophenoxy herbicides, including this compound wikipedia.org. Other processes such as photolysis and hydrolysis also contribute to its removal wikipedia.org. This compound exhibits strong adsorption to soils and undergoes biodegradation in these matrices uni.lu. However, its leaching, hydrolysis, or evaporation from soil are not typically expected uni.lu. In aquatic environments, this compound biodegrades slowly and strongly adsorbs to sediment, where the degradation process also proceeds slowly uni.lu.
Hydrolytic degradation plays a role in the environmental fate of this compound, particularly for its ester forms. In basic aquatic conditions, this compound esters are hydrolyzed to their anionic forms wikipedia.org. Conversely, in acidic waters, photodegradation or vaporization tends to be the predominant removal pathways wikipedia.org. The primary degradation product identified for this compound is 2,4,5-trichlorophenol (B144370) wikipedia.orguni.lu. While specific rates of biodegradation in water for this compound are noted as slow, the general principle of hydrolysis is significant for phenoxy compounds. For instance, in studies with the related chiral herbicide fenoxaprop-ethyl, hydrolysis was identified as the main degradation pathway in sediment, with degradation rates increasing with higher water content massbank.eufishersci.co.uk.
This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image forms, R- and S-enantiomers nih.govfishersci.ca. Microorganisms in the environment can exhibit enantioselective degradation, meaning they preferentially degrade one enantiomer over the other fishersci.atnih.govnih.govfishersci.ca. This enantioselectivity can lead to changes in the enantiomeric ratio of the compound in the environment and potentially the accumulation of the more recalcitrant enantiomer nih.gov.
Research on the aerobic biodegradation of racemic this compound by activated sludge revealed distinct degradation patterns for its enantiomers. After 47 days of aerobic incubation, the concentration of the (S)-enantiomer remained nearly unchanged, while the concentration of the (R)-enantiomer decreased by approximately 40% oup.comnih.govoup.com. This indicates that the (R)-enantiomer of this compound is preferentially degraded by microorganisms in activated sludge, making the (S)-enantiomer more persistent in such environments oup.comnih.govoup.com. This behavior contrasts with some other phenoxyalkanoic acid herbicides, such as mecoprop (B166265) and dichlorprop, where the (S)-enantiomers were preferentially degraded by activated sludge scispace.comfishersci.atnih.govnih.gov. The observed differences in degradation rates and lag phases for individual enantiomers highlight the compound-specific nature of microbial enantioselectivity and its potential to lead to the accumulation of the more resistant enantiomer in aquatic and terrestrial ecosystems nih.govoup.com.
Table 1: Enantiomeric Degradation of this compound by Activated Sludge
| Enantiomer | Change in Concentration (after 47 days) | Persistence |
| (R)-Fenoprop | Decreased by ~40% oup.comnih.govoup.com | Less Persistent |
| (S)-Fenoprop | Nearly unchanged oup.comnih.govoup.com | More Persistent |
The primary environmental degradation product identified for this compound is 2,4,5-trichlorophenol wikipedia.orguni.lu. This compound results from the breakdown of the this compound molecule in the environment.
Environmental Fate and Transport of Fenoprop
Soil Environmental Dynamics and Adsorption/Desorption Processes
Fenoprop's behavior in soil is primarily governed by adsorption and desorption processes, which dictate its mobility and potential for environmental distribution. Based on its physicochemical properties, this compound is expected to have slight to high mobility in soil. This is supported by reported Koc (organic carbon-water (B12546825) partition coefficient) values of 74 and 107. The compound has a pKa of 2.84, indicating that it exists almost entirely in its anionic form in the environment. Anions generally exhibit weaker adsorption to soils containing organic carbon and clay compared to their neutral counterparts. Despite this, this compound has been observed to adsorb strongly to soil. The dynamics of adsorption and desorption are characterized by an initial rapid phase, followed by a significantly slower approach to equilibrium, with desorption typically being slower than sorption.
Table 1: this compound Soil Adsorption Properties
| Property | Value | Reference |
| Koc Values | 74, 107 | |
| Environmental Form | Anion | |
| Adsorption Strength | Strong |
This compound is expected to exhibit high mobility in soil, a characteristic influenced by its Koc values. While some sources indicate it is not expected to leach significantly to groundwater fishersci.ca, other research suggests it has only marginal potential for groundwater leaching. However, this compound can migrate in sandy soils. The leaching potential, which refers to the downward movement of herbicides through the soil matrix with soil water, is influenced by the herbicide's physicochemical properties, soil characteristics, and climatic conditions.
Aquatic Environmental Behavior
When released into aquatic environments, this compound's behavior involves interactions with water and sediment, as well as degradation processes. This compound is generally not expected to adsorb strongly to suspended solids and sediment, based on its Koc values. However, it has also been reported to adsorb strongly to sediment. nih.gov
Biodegradation is a primary route for the elimination of chlorophenoxy herbicides like this compound from the environment. In fresh water, no biodegradation of this compound was observed after 50 days of incubation, suggesting that it is not a significant environmental fate process in water. If released into water, this compound is expected to biodegrade slowly and adsorb strongly to sediment, where slow biodegradation can occur. nih.gov
Reported biodegradation half-lives for this compound in soil show considerable variability depending on soil type, ranging from 8 to 290 days, and from 12 to 17 days for prairie soils. nih.gov Other reported half-lives in soil are in the range of 8–17 days, extending up to 3–4 months. In aquatic systems, this compound was essentially cleared from three Louisiana ponds within five weeks of treatment.
Table 2: this compound Degradation Half-lives
| Environmental Compartment | Half-life Range | Reference |
| Soil (Biodegradation) | 8-290 days | |
| Soil (Biodegradation) | 12-17 days | nih.gov |
| Soil (Biodegradation) | 8-17 days to 3-4 months | |
| Fresh Water (Biodegradation) | >50 days (negligible) | |
| Ponds (Overall Clearance) | ~5 weeks |
Volatilization of this compound from moist soil surfaces and water surfaces is not expected to be an important fate process due to its low vapor pressure and its tendency to exist in anionic form, which does not volatilize. nih.gov A low Henry's Law constant further indicates a minimal tendency for this compound to escape from aqueous solutions.
Despite low volatilization, this compound can be transported through hydrological pathways. Atmospheric transport, involving both long-range transport and application drift, can be a dominant pathway for herbicides, leading to their presence in surface waters even in the absence of direct runoff. Highest concentrations of herbicides in drinking water have been associated with runoff events from localized rainfall. Pesticides can reach surface waters during runoff events, and their transport from agricultural fields to neighboring surface water bodies can be facilitated along surface and shallow subsurface flow paths. Additionally, groundwater discharge can act as a mechanism for transporting contaminants into oceans and streams.
Photodegradation Kinetics and Products in Surface Waters
This compound has been shown to degrade when exposed to ultraviolet (UV) light. In surface waters, it may be subject to photooxidation, particularly near the water's surface. nih.gov In acidic waters, photodegradation can be the predominant degradation pathway. In shallow and highly insolated waters, phenoxy acids like this compound can be decomposed mainly by photodegradation, with the efficiency determined by the compound's form.
In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is 35 hours, or a relatively short 6.3 hours when reacting strongly with photochemically produced hydroxyl ions. The primary degradation product of this compound is 2,4,5-trichlorophenol (B144370).
Table 3: this compound Photodegradation Kinetics
| Environmental Compartment | Degradation Pathway | Half-life | Reference |
| Air (Vapor-phase) | Reaction with hydroxyl radicals | 35 hours | |
| Air (Vapor-phase) | Reaction with hydroxyl ions | 6.3 hours | |
| Surface Waters | Photodegradation/Photooxidation | Not specified | nih.gov |
Bioconcentration Potential in Aquatic Organisms
The bioconcentration potential of this compound in aquatic organisms is considered moderate. An estimated Bioconcentration Factor (BCF) of 58 has been reported for fish in flowing water. nih.gov This BCF value suggests that this compound is not expected to bioconcentrate significantly in aquatic organisms. nih.gov However, concerns regarding its potential for bioaccumulation have been raised. nih.gov
Table 4: this compound Bioconcentration Potential
| Organism Type | Bioconcentration Factor (BCF) | Bioconcentration Potential | Reference |
| Fish (flowing water) | 58 | Moderate | nih.gov |
Ecotoxicological Impact of Fenoprop on Non Target Organisms
Aquatic Ecotoxicity Assessments
Fenoprop is classified as very toxic to aquatic life, with effects that can be long-lasting lgcstandards.comtoxno.com.aulgcstandards.com. Its presence in water bodies poses a significant risk, as it is considered poisonous to fish and plankton lgcstandards.comlgcstandards.com. The solubility of this compound can be enhanced by forming salts, such as the triisopropanolamine (B86542) salt, which facilitates its application as a herbicide and influences its environmental distribution ontosight.ai. While this compound does not hydrolyze in water, it strongly adsorbs to sediment and undergoes slow biodegradation. Photooxidation can occur near the water's surface preventcancernow.ca.
Pesticides like this compound can have unintended consequences on non-target species, including beneficial aquatic plants, animals, and microorganisms ontosight.ai. The persistence and mobility of such chemicals in both soil and water, alongside their potential to leach into groundwater sources, are critical factors in evaluating their environmental risk ontosight.ai.
This compound is categorized as moderately toxic to fish and aquatic invertebrates herts.ac.uk. Detailed acute aquatic toxicity assessments provide specific data:
Table 1: Acute Aquatic Toxicity of this compound
| Organism | Endpoint | Value | Source |
| Daphnia | EC50/48h | 2.4 mg/l | lgcstandards.com |
| Fish | LC50/96h | 14.8 mg/l | lgcstandards.com |
This compound is designated as "Water hazard class 3," indicating it is extremely hazardous for water. It is advised that the product should not reach groundwater, water courses, or sewage systems, even in small quantities, due to the danger it poses to drinking water and its toxicity to fish and plankton lgcstandards.comlgcstandards.com. Research indicates that the toxicity of aquatic organisms to certain chemicals can increase with rising temperatures pops.int. Among freshwater animals, insects have been identified as the most sensitive group, followed by crustaceans, fishes, and amphibians. Daphnids, a type of crustacean, were found to be the most sensitive in 58% of common toxicity tests regulations.gov.
Avian Toxicity and Impacts on Terrestrial Fauna
This compound is generally considered to have low toxicity to birds herts.ac.uk. However, pesticides, in general, have the potential to harm various animals toxno.com.au. For chemically related herbicides such as 2,4-D and 2,4,5-T, concentrations typically encountered in agricultural or forested areas have shown minimal effects on most birds, fish, insects, and soil-dwelling organisms. Any temporary reductions in populations of specific insects or soil organisms are usually followed by rapid recovery forestresearch.gov.uk. It is important to note that this compound's registration was cancelled in some regions partly due to its propensity for contamination with toxic by-products, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing processes. TCDD is known for its high acute toxicity, ability to cause birth defects, and high persistence, unlike this compound itself preventcancernow.caforestresearch.gov.uk.
Effects on Soil Microorganisms and Ecological Processes
This compound generally exhibits low persistence in soils herts.ac.uk. It strongly adsorbs to soil and biodegrades into 2,4,5-trichlorophenol (B144370), with a reported half-life ranging from 12 to 17 days in sandy and clay soils preventcancernow.ca.
Pesticides, including this compound, can lead to unintended effects on non-target organisms, which encompass beneficial plants, animals, and microorganisms ontosight.ai. The widespread non-target effects of pesticides can alter essential ecosystem processes. Soil microorganisms are crucial decomposers, driving vital processes such as organic matter decomposition and nutrient cycling, which directly impact plant productivity. Therefore, the effects of pesticides on these microorganisms are a significant concern researchgate.net. Studies have shown that herbicide treatments can lead to a decrease in microbial counts and even the elimination of certain microbial species researchgate.net. Conversely, microorganisms play a vital role in the degradation of toxic pollutants within the environment doi.org.
Development of Ecotoxicological Thresholds and Environmental Quality Criteria
Environmental Quality Criteria (EQC) are established as numerical thresholds or narrative statements to ascertain whether environmental quality objectives are being met epa.wa.gov.au. Ecotoxicological data forms the basis for developing these criteria across various environmental compartments, including water, sediment, and soil setac.org. Probabilistic approaches are increasingly favored for the development and application of such environmental quality criteria setac.org. Frameworks like the ANZECC and ARMCANZ (2000) water quality guidelines integrate a risk assessment approach into their derivation and application setac.org.
The derivation of EQC can be achieved through several approaches, including the use of locally developed biological effects data, ecological models, reference sites, or by refining default trigger values to suit local environmental conditions epa.wa.gov.au. A fundamental aspect of ecotoxicological assessment is the identification of ecological properties that require protection and the development of appropriate test endpoints to reflect these properties setac.org. For chiral pesticides, such as this compound which exists in racemic forms, accurate environmental risk assessment necessitates stability and toxicity studies at the enantiomeric level. Furthermore, evaluating mixtures of different chiral pesticides or emerging chiral contaminants is crucial, as they can exhibit synergistic or antagonistic effects in the environment herts.ac.ukmdpi.com. Metabolites of pesticides also require examination for their ecological relevance, involving a comparison of their ecotoxicity with predicted exposure levels dpi.qld.gov.au. If a metabolite demonstrates exposure levels below acceptable ecotoxicological and toxicological thresholds and lacks pesticidal activity, it may be deemed non-relevant for further investigation dpi.qld.gov.au.
Toxicological Profiles and Health Implications of Fenoprop
Mammalian Toxicology Studies
Acute oral exposure to fenoprop has been shown to cause systemic toxicity in mammalian studies. preventcancernow.ca The primary target organs for this compound toxicity have been identified as the liver and kidneys, where the compound tends to distribute most significantly. preventcancernow.ca
Studies in laboratory animals have demonstrated that the liver and kidneys are susceptible to the toxic effects of this compound. preventcancernow.ca In chronic studies, rats exposed to this compound exhibited reduced body weights and increased relative kidney weights. preventcancernow.ca Other studies in rats noted increased kidney weights as a key effect. preventcancernow.ca
Investigations involving beagle dogs revealed liver pathology and effects on blood chemistry. preventcancernow.ca In general, the kidneys and liver show the highest distribution ratios for this compound following exposure. preventcancernow.ca The liver is a primary site for the metabolism of xenobiotics, while the kidneys are crucial for the elimination of these substances and their metabolites, making them vulnerable to toxic injury. nih.gov
Summary of No Observed Adverse Effect Levels (NOAELs) for this compound
| Study Duration | Test Organism | Effect | Endpoint |
|---|---|---|---|
| Sub-chronic | Rats | Hepatic effects | NOAEL: 10 mg/kg/day |
| Sub-chronic | Beagle dogs | Body weight and blood chemistry changes | NOAEL: 13 mg/kg/day |
| Chronic | Rats | Reduced body weight, increased relative kidney weight | NOAEL: 2.6 mg/kg/day |
| Chronic | Rats | Increased kidney weights | NOAEL: 3.18 mg/kg/day |
| Chronic | Beagle | Liver pathology | NOAEL (M): 0.75 mg/kg/day NOAEL (F): 2.5 mg/kg/day |
| Chronic | Beagle | Systemic liver and serum enzyme effects | NOAEL (M): 0.9 mg/kg/day NOAEL (F): 2.6 mg/kg/day |
Data sourced from various mammalian studies. preventcancernow.ca
This compound has been observed to cause developmental and reproductive effects in rodents during dietary feeding studies. preventcancernow.ca In studies with mice, administration of this compound resulted in increased fetal mortality and decreased fetal weight gain. preventcancernow.ca The occurrence of cleft palate in pups was also noted following oral administration. preventcancernow.ca
In rats, maternal effects such as hair loss, loss of appetite, and vaginal bleeding were observed. preventcancernow.ca Fetal effects in rats included cleft palate, retarded bone development (ossification), the presence of extra ribs, microphthalmia (abnormally small eyes), and cardiovascular changes. preventcancernow.ca
Genotoxicity and Mutagenicity Assessments
Genotoxicity studies conducted on this compound have yielded negative results. preventcancernow.ca The compound was found to be not mutagenic in the Ames test, a bacterial reverse mutation assay, both in the presence and absence of a metabolic activation system (S9 microsomal fraction). preventcancernow.ca These findings suggest that this compound does not directly cause mutations in the genetic material of the tested organisms. preventcancernow.canih.gov
Carcinogenicity Evaluations and Classification
The International Agency for Research on Cancer (IARC) has evaluated chlorophenoxy herbicides as a group. This broader category has been classified as Group 2B, indicating they are "possibly carcinogenic to humans." nih.gov This classification is based on limited evidence of carcinogenicity in humans. nih.gov
Comparative Toxicological Response with Related Phenoxy Herbicides
This compound belongs to the family of chlorophenoxyalkanoic acid herbicides, which also includes compounds like 2,4-D, 2,4,5-T, MCPA, and dichlorprop. chemcess.comwikipedia.org These herbicides act by mimicking the plant growth hormone auxin, leading to uncontrolled growth in targeted broadleaf plants. wikipedia.orgwikipedia.org
In terms of acute toxicity, phenoxy herbicides are generally classified as moderately to slightly hazardous. chemcess.com Dogs tend to be more sensitive to these compounds compared to rats, while birds are less susceptible. chemcess.com The acute oral toxicity, measured by the LD50 (the dose required to be lethal to 50% of a test population), varies among these related herbicides.
Comparative Acute Oral LD50 Values of Phenoxy Herbicides in Rats
| Herbicide | Acute Oral LD50 (mg/kg) | WHO Hazard Classification |
|---|---|---|
| 2,4-D | 375 | Class II (Moderately Hazardous) |
| 2,4,5-T | 500 | Class II (Moderately Hazardous) |
| This compound | 650 | Class III (Slightly Hazardous) |
| MCPB | 680 | Class III (Slightly Hazardous) |
| 2,4-DB | 700 | Class III (Slightly Hazardous) |
| MCPA | 700 | Class III (Slightly Hazardous) |
| Dichlorprop | 800 | Class III (Slightly Hazardous) |
| Mecoprop (B166265) | 930 | Class III (Slightly Hazardous) |
Data sourced from World Health Organization (WHO) classifications. chemcess.com
Herbicide Resistance Mechanisms to Fenoprop
Target-Site Resistance Mechanisms
Target-site resistance (TSR) occurs when the herbicide's specific protein target within the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect pesticidestewardship.orgfrontiersin.org. This is often the most common mechanism of herbicide resistance and typically results from specific amino acid substitutions or the overexpression of the target enzyme mdpi.commdpi.com.
Fenoprop, like other aryloxyphenoxypropionate (APP) herbicides, primarily targets Acetyl-CoA Carboxylase (ACCase) usda.govbioline.org.br. ACCase is a crucial enzyme involved in the fatty acid biosynthesis pathway, converting acetyl-CoA to malonyl-CoA frontiersin.orgusda.gov. Mutations in the gene encoding ACCase can lead to an altered enzyme that is less sensitive to inhibition by this compound and other ACCase-inhibiting herbicides mdpi.commdpi.com.
Numerous studies have identified specific amino acid substitutions in the carboxyltransferase (CT) domain of ACCase that confer resistance to ACCase inhibitors. For instance, in Alopecurus japonicus, mutations such as Ile-1781-Leu, Trp-1999-Cys or Leu, Trp-2027-Cys, Ile-2041-Asn, and Asp-2078-Gly have been reported to confer resistance to fenoxaprop-P-ethyl (a related ACCase inhibitor) mdpi.com. In Beckmannia syzigachne, mutations including Ile-1781-Leu, Ile-1781-Val, Ile-2041-Asn, Asp-2078-Gly, and Gly-2096-Ala have been identified as molecular bases for fenoxaprop-P-ethyl resistance bioline.org.br. Similarly, in Echinochloa spp., the Ile1781Leu substitution in the ACCase gene has been found to confer resistance to APP and cyclohexanedione (CHD) families of herbicides mdpi.com.
The table below summarizes some key ACCase mutations associated with resistance to this compound or related ACCase-inhibiting herbicides:
| Amino Acid Position (Weed) | Mutation | Herbicide Class Affected | Weed Species | Source |
| Ile-1781 | Leu/Val | ACCase Inhibitors (APPs, CHDs) | Alopecurus japonicus, Beckmannia syzigachne, Echinochloa spp. | mdpi.combioline.org.brmdpi.com |
| Trp-1999 | Cys/Ser/Leu | ACCase Inhibitors | Alopecurus japonicus, Eleusine indica | mdpi.comnih.gov |
| Trp-2027 | Cys | ACCase Inhibitors | Alopecurus japonicus, Eleusine indica | mdpi.comnih.gov |
| Ile-2041 | Asn/Thr | ACCase Inhibitors (APPs, CHDs) | Alopecurus japonicus, Beckmannia syzigachne, Bromus tectorum | mdpi.combioline.org.brnih.gov |
| Asp-2078 | Gly | ACCase Inhibitors | Alopecurus japonicus, Beckmannia syzigachne, Eleusine indica | mdpi.combioline.org.brnih.govnih.gov |
| Gly-2096 | Ala/Arg | ACCase Inhibitors (APPs, CHDs) | Beckmannia syzigachne, Bromus tectorum | bioline.org.brnih.gov |
Overexpression of the ACCase gene, leading to an increased amount of the target protein, is another less common TSR mechanism that can dilute the herbicide's effect and allow the plant to tolerate higher concentrations mdpi.compesticidestewardship.org.
Non-Target-Site Resistance (NTSR) Pathways
Non-target-site resistance (NTSR) mechanisms are more complex and involve physiological processes that reduce the amount of active herbicide reaching the target site, or modify the herbicide itself mdpi.comfrontiersin.orgnih.gov. NTSR is often polygenic, meaning it is controlled by multiple genes, and can confer resistance to herbicides with different modes of action frontiersin.orgmdpi.comnih.gov.
Enhanced metabolic detoxification is a major component of NTSR mdpi.comnih.gov. This involves the increased activity of enzyme systems that break down or modify herbicide molecules into less toxic forms before they can reach or effectively inhibit their target site mdpi.compesticidestewardship.org. The primary enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) mdpi.commdpi.comnih.govmdpi.com.
Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes involved in various plant metabolic processes, including the detoxification of xenobiotics like herbicides mdpi.comrsb.org.uk. They typically catalyze oxidative reactions (Phase I metabolism) that can deactivate herbicides nih.govresearchgate.net. Studies on Alopecurus japonicus resistant to fenoxaprop-P-ethyl have shown that P450 content is significantly higher in resistant populations after herbicide treatment nih.gov. Specific P450 genes, particularly from the CYP72A and CYP81 subfamilies, have been found to be upregulated in resistant A. japonicus populations, contributing to fenoxaprop-P-ethyl resistance mdpi.comnih.gov. In Amaranthus retroflexus, P450-mediated enhanced herbicide metabolism contributed to multiple resistance to fomesafen (B1673529) and nicosulfuron (B1678754) mdpi.com.
Glutathione S-Transferases (GSTs): GSTs are involved in Phase II metabolism, catalyzing the conjugation of herbicides or their metabolites with glutathione, making them more water-soluble and easier to sequester or excrete mdpi.comnih.govresearchgate.net. In black-grass (Alopecurus myosuroides), enhanced metabolism towards fenoxaprop-P-ethyl (which is acted on by GSTs) has been observed in resistant populations frontiersin.orgunito.it. Increased levels of AmGSTF1, a protein functionally linked to NTSR and enhanced herbicide metabolism, have been strongly correlated with resistance to both ACCase and ALS herbicides in black-grass whiterose.ac.uk.
The combined action of P450s and GSTs can lead to highly efficient herbicide detoxification, conferring significant levels of resistance.
ATP-Binding Cassette (ABC) transporters are membrane proteins that utilize ATP hydrolysis to actively transport various substrates, including hormones, lipids, and xenobiotics (like herbicides and their metabolites), across cellular membranes mdpi.comrsb.org.uk. Their involvement in herbicide resistance, particularly in NTSR, is linked to reduced herbicide uptake, enhanced sequestration, and efflux of herbicides or their detoxified metabolites mdpi.comscielo.br.
In Alopecurus japonicus, an ABC transporter gene (ABCG36) was found to be constitutively overexpressed and upregulated upon fenoxaprop-P-ethyl application in resistant populations, suggesting its role in metabolic resistance mdpi.com. Similarly, in Echinochloa colona, an ABCC8 transporter was shown to actively efflux glyphosate (B1671968) out of plant cells, leading to resistance frontiersin.org. ABC transporters can contribute to resistance by moving herbicides into vacuoles or other compartments where they are sequestered and rendered harmless, or by actively pumping them out of the cell pesticidestewardship.orgscielo.br.
Genetic Basis and Evolution of this compound Resistance
The genetic basis of this compound resistance, like other herbicide resistances, can be either monogenic (controlled by a single gene, often seen in TSR) or polygenic (controlled by multiple genes, typical of NTSR) mdpi.comnih.govnih.gov. The evolution of resistance is driven by intense selection pressure from repeated herbicide applications rsb.org.ukmdpi.com. Genetic mutations naturally occur in weed populations, and those that confer a survival advantage in the presence of this compound become more prevalent over generations rsb.org.uk.
For TSR, specific point mutations in the ACCase gene are the primary genetic basis mdpi.commdpi.com. These mutations can arise de novo or be present at low frequencies in the standing genetic variation of a population before herbicide exposure rsb.org.ukelifesciences.org. Once selected, these resistant alleles can spread through populations via seed dispersal or pollen flow scielo.br.
NTSR, being polygenic, involves the accumulation of multiple resistance-conferring genes, such as those encoding P450s, GSTs, and ABC transporters mdpi.comnih.govfrontiersin.org. The overexpression of these genes, often through changes in gene regulation or gene amplification, leads to enhanced detoxification or altered transport mdpi.comnih.govmdpi.com. The evolution of NTSR can be slower but often results in broader resistance to multiple herbicides mdpi.comnih.gov.
The rate of resistance evolution can be influenced by the fitness cost associated with the resistance trait (i.e., whether the resistant plants are less vigorous in the absence of the herbicide) and the initial frequency of resistant alleles in the population rsb.org.uk.
Cross-Resistance Patterns with Other Herbicide Classes
Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, even if they have different chemical structures or modes of action frontiersin.orgresearchgate.net. This is particularly common with NTSR mechanisms, especially enhanced metabolic detoxification, as the enzymes involved can metabolize a range of structurally diverse compounds nih.govfrontiersin.org.
Weeds resistant to this compound (an ACCase inhibitor) due to ACCase target-site mutations often exhibit cross-resistance to other ACCase-inhibiting herbicides, including other aryloxyphenoxypropionates (APPs) and cyclohexanediones (CHDs) mdpi.comnih.govnih.gov. The specific mutation determines the pattern and level of cross-resistance to different ACCase inhibitors. For example, the Ile1781Leu mutation in Echinochloa spp. confers resistance to both APP and CHD families mdpi.com. In Bromus tectorum, the Gly2096Ala mutation resulted in cross-resistance to APPs (fluazifop-P-butyl, quizalofop-P-ethyl) and CHDs (clethodim, sethoxydim), while Ile2041Thr conferred resistance only to APPs nih.gov.
NTSR, particularly P450- and GST-mediated metabolism, can lead to broad cross-resistance patterns, extending beyond ACCase inhibitors to herbicides with entirely different modes of action nih.govfrontiersin.org. For instance, an Eleusine indica biotype with metabolic resistance showed multiple resistance to ACCase inhibitors (metamifop, fenoxaprop-P-ethyl), an acetolactate synthase (ALS) inhibitor (imazethapyr), and a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) nih.gov. This broad-spectrum resistance makes weed management challenging, as rotating herbicide classes may not be effective if the underlying NTSR mechanism confers resistance to multiple chemistries nih.govwhiterose.ac.uk.
Table: Cross-Resistance Patterns based on Resistance Mechanism
| Resistance Mechanism | Typical Cross-Resistance Pattern | Examples of Herbicides/Classes |
| Target-Site Mutation (ACCase) | Within ACCase-inhibiting herbicides (APPs, CHDs) | Fenoxaprop-P-ethyl, Clethodim, Sethoxydim, Fluazifop-P-butyl, Quizalofop-P-ethyl, Pinoxaden |
| Non-Target-Site Resistance (Metabolic Detoxification) | Broad-spectrum, across different herbicide classes and modes of action | ACCase inhibitors, ALS inhibitors, HPPD inhibitors, PPO inhibitors |
Analytical Methodologies for Fenoprop Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of fenoprop analysis, providing the necessary separation from interfering compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, each offering distinct advantages depending on the analytical requirements.
Gas chromatography is a versatile and widely used technique for the analysis of pesticides, including this compound. gentechscientific.com Due to its high separation efficiency and the availability of sensitive detectors, GC is well-suited for identifying and quantifying this compound in complex samples. nih.gov However, because this compound is a chlorophenoxy acid, it is not sufficiently volatile for direct GC analysis and requires a chemical derivatization step to convert it into a more volatile and thermally stable form. bac-lac.gc.canih.gov This is typically achieved by esterification. researchgate.net
A variety of detectors can be paired with GC for this compound analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that provides both high sensitivity and structural information, aiding in definitive compound identification. nih.govresearchgate.net For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be utilized. nih.gov Other detectors like the electron capture detector (ECD) are also highly sensitive to halogenated compounds like this compound. researchgate.net
Optimization of GC methods is critical for achieving the best performance. Key parameters that are often optimized include:
Injection Temperature and Volume: Proper settings ensure the efficient transfer of the derivatized analyte onto the column. mdpi.com
Oven Temperature Program: A carefully controlled temperature gradient is essential for separating the target analyte from other components in the sample. mdpi.com
Carrier Gas Flow Rate: Optimizing the flow of the carrier gas (e.g., helium) ensures good peak shape and resolution. mdpi.com
Detector Settings: For detectors like flame ionization detectors (FID), optimizing the fuel (hydrogen), oxidizer (air), and make-up gas flow rates is crucial for maximizing sensitivity. chromatographyonline.com For splitless injections, the splitless time must be optimized to ensure the complete transfer of the analyte without introducing excessive solvent vapor, which can degrade the peak shape. chromatographyonline.com
Low-pressure gas chromatography (LPGC) is a technique that can significantly reduce analysis times by using shorter, wider-bore columns, which can be beneficial for high-throughput laboratories. nih.gov
High-performance liquid chromatography (HPLC) offers a significant advantage over GC for the analysis of acidic herbicides like this compound as it often does not require a derivatization step. lcms.cz This simplifies the sample preparation process and reduces the potential for analytical errors.
Reversed-phase HPLC is the most common mode used for this compound analysis. researchgate.netnih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Various detectors can be coupled with HPLC for the detection of this compound:
Diode Array Detector (DAD): This detector measures the absorbance of the analyte across a range of UV wavelengths, providing both quantitative data and spectral information that can aid in identification. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides very high sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices like environmental water samples. bac-lac.gc.calcms.cznih.gov
The performance of an HPLC method is highly dependent on the optimization of several parameters, as detailed in the table below.
| Parameter | Description | Common Settings/Options for this compound Analysis |
|---|---|---|
| Analytical Column | The stationary phase where separation occurs. | Reversed-phase columns, such as C18, are widely used. nih.govmdpi.com |
| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of acetonitrile or methanol with acidified water (e.g., with formic acid) are common. researchgate.netmdpi.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically around 1 mL/min for standard analytical columns. mdpi.comresearchgate.net |
| Detection Wavelength | The specific UV wavelength used for detection with a DAD. | Chosen based on the maximum absorbance of this compound. |
| Injection Volume | The amount of sample introduced into the system. | Varies depending on the concentration of the analyte and the sensitivity of the method. mdpi.com |
Enantiomer-Specific Analytical Methods for this compound Stereoisomers
This compound is a chiral compound, existing as two enantiomers which may exhibit different biological activities. Therefore, analytical methods that can separate and quantify the individual stereoisomers are essential.
The direct separation of enantiomers is most commonly achieved using high-performance liquid chromatography with a chiral stationary phase (CSP). vt.edueijppr.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.
For profens like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. vt.edunih.gov These CSPs, including commercially available columns like Chiralpak AD and Chiralcel OD, can achieve baseline separation of the enantiomers. vt.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. eijppr.com
Another class of CSPs that has shown great enantiorecognition capability for chlorophenoxy acid herbicides is based on macrocyclic antibiotics, such as vancomycin. nih.govmdpi.com Nano-liquid chromatography using a vancomycin-modified silica (B1680970) stationary phase has been successfully used to achieve baseline enantiomeric separation of this compound, mecoprop (B166265), and dichlorprop. nih.gov The experimental parameters for such separations are summarized below.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Stationary Phase | Vancomycin-modified silica particles (5 µm) | nih.gov |
| Mobile Phase | 85% methanol, 5% of 500mM ammonium (B1175870) acetate (B1210297) (pH 4.5), 10% water | nih.gov |
| Enantioselectivity Factor (α) | 1.6 - 1.9 | nih.gov |
| Detection | UV at 195 nm | nih.gov |
Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for chiral separations due to its high efficiency, speed, and low consumption of chiral selectors. ums.edu.mynih.gov In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. nih.gov
Cyclodextrins are the most commonly used chiral selectors for the separation of profen enantiomers, including this compound, by CE. nih.govmdpi.com Specifically, heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been identified as an effective choice for the quantitative resolution of several 2-arylpropionic acids. nih.gov Dual cyclodextrin (B1172386) systems have also been employed to simultaneously separate multiple phenoxy acid herbicides. mdpi.com
The separation can be influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the background electrolyte, capillary temperature, and the addition of organic modifiers like methanol. nih.gov Antibiotics, such as vancomycin, can also be used as chiral selectors in the BGE for the enantioseparation of herbicides like this compound. mdpi.com
Sample Preparation and Derivatization Strategies for Complex Matrices
The analysis of this compound in complex matrices such as soil, water, and food requires effective sample preparation to remove interferences and concentrate the analyte. mdpi.com For water samples, solid-phase extraction (SPE) is a commonly used technique. lcms.cznih.gov It involves passing the water sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. nih.gov For more complex matrices like soil or food, more rigorous extraction techniques are needed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach that involves an extraction with acetonitrile followed by a cleanup step. mdpi.com
As mentioned previously, GC analysis of this compound requires a derivatization step to increase its volatility. bac-lac.gc.ca This typically involves converting the carboxylic acid group into an ester. researchgate.net Various reagents can be used for this purpose, including trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate, which form trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. nih.gov An alternative to direct derivatization is the indirect method for chiral analysis, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. vt.edunih.gov For example, this compound enantiomers have been derivatized with L-leucinamide hydrochloride to form diastereoisomers that can be separated by reversed-phase HPLC. nih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) offers high sensitivity and selectivity, making it the preferred technique for the definitive identification and quantification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, an acidic herbicide, typically requires a derivatization step to convert it into a more volatile and less polar compound suitable for gas chromatography. alsenvironmental.co.uksocotec.co.uk This is often achieved by esterification to form its methyl ester. nih.gov Following separation on a GC column, the compound enters the mass spectrometer. In electron ionization (EI) mode, this compound undergoes fragmentation, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. nist.gov The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for this compound, which can be used for library matching and confirmation. nist.gov Quantification is performed by monitoring specific ions characteristic of the analyte.
Key Mass Spectral Data for this compound (Electron Ionization):
Molecular Weight: 269.51 g/mol wikipedia.org
Major Mass-to-Charge Ratios (m/z): The most intense peaks in the mass spectrum provide the basis for identification. For this compound, prominent ions are observed at m/z 196 (base peak), 198, and 200. nih.gov
Interactive Table: GC-MS Fragmentation Data for this compound
| Property | Value |
| Analysis Technique | GC-MS (Electron Ionization) |
| Top Peak (m/z) | 196 |
| 2nd Highest Peak (m/z) | 198 |
| 3rd Highest Peak (m/z) | 200 |
| Derivatization | Typically required (e.g., methylation) alsenvironmental.co.uknih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for analyzing many acidic herbicides, including this compound, often eliminating the need for derivatization. socotec.co.uk The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.govbioanalysis-zone.com
In MRM, the first quadrupole (Q1) is set to select the precursor ion (typically the deprotonated molecule [M-H]⁻ for this compound in negative ion mode). This selected ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) monitors for specific, characteristic product ions. bioanalysis-zone.com The transition from a specific precursor ion to a specific product ion is highly selective to the target analyte. For robust quantification, at least two MRM transitions are typically monitored—one for quantification (the most intense) and one for confirmation (qualifier). google.com
The optimization of MS parameters, particularly the collision energy (CE), is critical for maximizing the signal intensity of the desired product ions and achieving the lowest possible detection limits. nih.govlcms.cznih.gov While specific CE values are instrument-dependent, they are empirically determined for each precursor-to-product ion transition to ensure optimal fragmentation and sensitivity. nih.govnih.gov
Quality Assurance and Quality Control in this compound Analysis
A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure that the data generated from this compound analysis are reliable, accurate, and defensible. iaea.org This involves a set of systematic procedures applied to all stages of the analytical process, from sample handling to final data reporting. Key components of a QA/QC program for pesticide residue analysis are established in various international guidelines. eurl-pesticides.eu
Method validation is a cornerstone of QA, demonstrating that an analytical method is suitable for its intended purpose. wisdomlib.orgresearchgate.neta3p.org Validation assesses several key performance characteristics:
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrument response over a defined range. researchgate.net
Accuracy: The closeness of the measured value to the true value. It is typically assessed through recovery studies by analyzing spiked blank samples at various concentration levels. wisdomlib.orgeuropa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variation). europa.eusps.nhs.uk
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. wisdomlib.orgresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.neteuropa.eu
Routine QC measures include the regular analysis of method blanks, laboratory control samples (LCS), matrix spikes, and duplicates to monitor the ongoing performance of the method.
Interactive Table: Typical Acceptance Criteria for Method Validation in Pesticide Residue Analysis
| Parameter | Common Acceptance Criteria |
| Accuracy (Mean Recovery) | 70 - 120% eurl-pesticides.eu |
| Precision (RSD) | ≤ 20% eurl-pesticides.eu |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 researchgate.net |
| Specificity | No significant interference at the retention time of the analyte |
| Limit of Quantification (LOQ) | Must be validated with acceptable accuracy and precision europa.eu |
Use of Isotope-Labeled Standards (e.g., this compound-D3)
The use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry, particularly for trace-level analysis in complex matrices. For this compound analysis, a deuterated analog, such as (±)-2-(2,4,5-Trichlorophenoxy)propionic-3,3,3-d3 Acid (this compound-d3), serves this purpose. lgcstandards.com
This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the isotope-labeled standard to the sample prior to extraction and cleanup. shimadzu.com The labeled standard is chemically identical to the target analyte (this compound) and thus behaves identically during all sample preparation and analysis steps. shimadzu.com However, it is distinguishable by the mass spectrometer due to its higher mass (a mass shift of +3 in the case of this compound-d3). lgcstandards.com
By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, accurate quantification can be achieved. This approach effectively corrects for:
Variability in extraction efficiency.
Losses of analyte during sample cleanup and concentration steps.
Matrix-induced signal suppression or enhancement in the MS source.
The use of a stable isotope-labeled standard like this compound-d3 significantly improves the robustness and reliability of the analytical method, compensating for variations that are difficult to control and leading to more accurate and precise results. shimadzu.com
Environmental Remediation and Management Strategies for Fenoprop Contamination
Bioremediation Approaches for Contaminated Soil and Water
Bioremediation offers an environmentally friendly and cost-effective alternative to physical and chemical methods for treating contaminated soil and water. ijcmas.comnih.gov This approach leverages the metabolic activities of naturally occurring microorganisms, including bacteria, fungi, algae, and plants, to transform hazardous substances into less toxic or innocuous compounds. ijcmas.comnih.govfrontiersin.org
Key bioremediation strategies include:
Biostimulation: Enhancing the activity of indigenous microorganisms by optimizing environmental conditions (e.g., nutrient addition, oxygen supply). ijcmas.com
Bioaugmentation: Introducing specific microbial strains or consortia with known degradation capabilities to the contaminated site. ijcmas.com Microbial consortia are often more effective than single strains due to their diverse metabolic pathways. frontiersin.org
Phytoremediation: Utilizing plants to extract, degrade, or contain contaminants in soil or water. ijcmas.com
While bioremediation is a promising approach for many pesticides, Fenoprop's inherent persistence can pose challenges. Studies have indicated that biodegradation of 2,4,5-TP (this compound) was not observed after 50 days in fresh water, suggesting that biodegradation may not be a primary environmental fate process in water under certain conditions. nih.gov Similarly, this compound showed low removal efficiencies (8-32%) in denitrification processes. uts.edu.au However, some advanced biological systems, such as fungus-bacteria enhanced bioreactors, have shown potential for this compound removal. researchgate.net Generating a reduced environment in water, soils, and sediments can facilitate the degradation of some organochlorine pesticides, though specific data for this compound in such conditions are limited in the provided literature. ijcmas.com
Pump-and-Treat Methodologies for Groundwater Remediation
The pump-and-treat method is a widely used technology for addressing groundwater contaminated with dissolved chemicals, including pesticides like this compound (also known as Silvex or 2,4,5-TP). nih.govepa.govspartanwatertreatment.comenviro.wiki This method involves extracting contaminated groundwater from one or more wells and then treating it above ground to remove the contaminants. epa.govspartanwatertreatment.comtpsgc-pwgsc.gc.ca
The process typically includes:
Extraction: Contaminated groundwater is pumped from extraction wells to the surface. epa.govspartanwatertreatment.com
Treatment: The extracted water undergoes above-ground treatment. The choice of treatment technology depends on the type and concentration of contaminants. Common treatment options include activated carbon adsorption, air stripping, or advanced oxidation processes (AOPs). epa.govspartanwatertreatment.com AOPs are particularly advantageous in pump-and-treat systems due to the controlled environment for efficient mixing of oxidants with contaminated water. spartanwatertreatment.com
Discharge/Reinjection: Once treated to meet regulatory standards, the water can be discharged to surface water bodies, reinjected into the aquifer, or sent to a public sewer system for further treatment. epa.govspartanwatertreatment.com
Pump-and-treat systems are effective for containing contaminant plumes, preventing their spread to uncontaminated areas, and for aquifer restoration. epa.govtpsgc-pwgsc.gc.caclu-in.org While effective for a wide range of soluble contaminants, pump-and-treat can be a lengthy process, often requiring years to decades for complete site remediation, particularly for aquifer cleanup. epa.govtpsgc-pwgsc.gc.caclu-in.org Its efficiency can be influenced by hydrogeological conditions and the presence of non-aqueous phase liquids (NAPLs), which can be difficult to fully extract. enviro.wikiclu-in.org
Sustainable Management Practices to Mitigate Environmental Release
Sustainable management practices are crucial for preventing this compound contamination and mitigating its environmental release. These practices focus on source control, responsible use, and effective waste management.
Key sustainable management practices include:
Source Control and Containment: Preventing the release of pollutants at their source is the most effective strategy. This involves implementing measures for better containment of potential pollutants to prevent their entry into water sources and soil. google.comeuropa.eu
Advanced Application Technologies: Utilizing modern application techniques can substantially reduce off-target contamination and environmental exposure. These include precision application technologies, drift reduction techniques (e.g., specialized nozzles, controlled spray pressure, velocity, and height), and the use of drones for targeted application. europa.eumdpi.comaias-sicurezza.it These technologies help ensure that pesticides are applied only where and when needed, minimizing dispersion into non-target areas like surface water. aias-sicurezza.it
Regulatory Frameworks and Monitoring: Strict adherence to and enforcement of regulatory guidelines for pesticide use, including maximum residue levels and the establishment of buffer zones where pesticides cannot be applied, are vital. europa.euaias-sicurezza.it Regular monitoring of pesticide residues in environmental compartments helps assess the effectiveness of these measures and identify areas requiring further intervention. mdpi.com
Proper Waste Management: Effective collection and disposal systems for pesticide waste, including empty containers and obsolete or banned pesticides, are essential to prevent their uncontrolled release into the environment. chemicalsframework.org This includes developing logistical infrastructures for container collection and ensuring the safe destruction of obsolete pesticides. chemicalsframework.org
Emerging Research Areas and Future Perspectives in Fenoprop Studies
Elucidation of Uncharacterized Metabolites and Novel Degradation Pathways
Research into the metabolic fate and degradation pathways of Fenoprop is crucial for a complete understanding of its environmental behavior. This compound is known to degrade in soils, with reported half-lives typically ranging from 8 to 17 days, though some studies indicate persistence up to 3-4 months depending on conditions. wikipedia.orguni.luclu-in.orgwikipedia.org A primary degradation product identified is 2,4,5-trichlorophenol (B144370). wikipedia.org
Studies on the aerobic biodegradation of this compound in activated sludge have revealed complex, enantioselective degradation patterns. The compound exists in (R)- and (S)-enantiomeric forms. In such studies, the (R) enantiomer of this compound showed a decrease in concentration by approximately 40% over 47 days, while the (S) enantiomer remained largely unchanged, indicating its higher persistence. herts.ac.uk This enantioselectivity suggests that different microbial pathways may preferentially act on specific stereoisomers, leading to the accumulation of more recalcitrant forms. Furthermore, incomplete degradation can result in the formation of various metabolites, some of which may remain uncharacterized or possess different environmental behaviors and toxicities than the parent compound. herts.ac.uk
Future research in this area could focus on:
Advanced Analytical Techniques : Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize previously uncharacterized metabolites in various environmental matrices (soil, water, sediment).
Microbial Community Analysis : Investigating the specific microbial consortia and enzymatic systems responsible for this compound degradation, particularly those involved in enantioseoselective breakdown, using metagenomics and metaproteomics.
Novel Pathway Discovery : Elucidating novel degradation pathways that might lead to more complete detoxification or mineralization of this compound and its persistent metabolites, especially under diverse environmental conditions (e.g., anaerobic environments where different microbial processes may dominate).
Table 1: Observed Degradation Characteristics of this compound Enantiomers in Aerobic Activated Sludge
| Enantiomer | Degradation after 47 Days | Persistence | Reference |
| (R)-Fenoprop | ~40% decrease | Moderate | herts.ac.uk |
| (S)-Fenoprop | Nearly unchanged | High | herts.ac.uk |
Comprehensive Assessment of Long-Term Ecological and Human Health Impacts
Despite this compound's discontinued (B1498344) use, its environmental persistence and the legacy of its co-contaminant TCDD necessitate ongoing comprehensive assessments of long-term ecological and human health impacts. This compound is moderately soluble in water and has low volatility. fishersci.ca While it tends not to be highly persistent in soils, its half-life in water can be longer, with no biodegradation observed after 50 days in freshwater incubations. Its estimated bioconcentration factor (BCF) of 58 suggests a moderate potential for bioaccumulation in aquatic organisms. This compound is classified as very toxic to aquatic life with long-lasting effects, posing a danger to fish and plankton.
From a human health perspective, this compound has been classified by the U.S. EPA as Group D (not classifiable as to human carcinogenicity) due to insufficient human data and inadequate animal testing. wikipedia.org However, the International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides, as a group, in Group 2B (possibly carcinogenic to humans), though a specific assessment for this compound alone is limited by available data. Genotoxicity studies for this compound have yielded negative results. wikipedia.org Long-term animal studies have indicated adverse effects such as mild degeneration and necrosis of hepatocytes and increased kidney weight in dogs and rats, respectively. wikipedia.orgwikipedia.org Developmental and/or reproductive effects were also observed in rodents following dietary exposure. wikipedia.org
Future research should focus on:
Legacy Contamination Monitoring : Long-term monitoring of this compound and its persistent degradation products, including TCDD, in historically contaminated sites (e.g., agricultural lands, aquatic environments, and former manufacturing sites) to track their movement and accumulation in ecosystems.
Bioaccumulation and Biomagnification Studies : More detailed investigations into the bioaccumulation and biomagnification of this compound and its metabolites through food webs, particularly in aquatic and terrestrial ecosystems affected by past applications.
Ecotoxicological Endpoints : Comprehensive ecotoxicological studies on a wider range of non-target organisms to understand subtle, long-term impacts on biodiversity and ecosystem function, considering potential synergistic effects with other legacy pollutants.
Epidemiological Studies : Where possible, retrospective epidemiological studies on populations with historical exposure to this compound (and its dioxin contaminants) to refine human health risk assessments and understand potential long-term health outcomes.
Integration of Multi-Omics Approaches for Resistance Mechanism Elucidation
While this compound is no longer in active use, understanding herbicide resistance mechanisms is critical for managing current and future weed control challenges. Although direct multi-omics research specifically on this compound resistance is limited due to its obsolete status, insights from studies on other phenoxy herbicides and related compounds, such as fenoxaprop-P-ethyl, can inform future perspectives.
For other herbicides, non-target site resistance (NTSR) is a complex, multigenic trait involving various detoxification pathways. Multi-omics approaches, including transcriptomics (RNA-sequencing), proteomics, and metabolomics, have been instrumental in elucidating these mechanisms. For instance, studies on fenoxaprop-P-ethyl resistance have identified the upregulation of genes encoding cytochrome P450 monooxygenases (P450s), ATP-binding cassette (ABC) transporters, and laccases (LACs) in resistant weed populations. These enzymes play crucial roles in herbicide metabolism and transport, leading to detoxification.
Future research could hypothetically apply multi-omics to:
Historical Resistance Analysis : If viable biological samples from historical this compound-resistant weed populations were available, multi-omics could reveal the genetic and molecular underpinnings of resistance that developed during its active use.
Cross-Resistance Studies : Investigating whether historical exposure to this compound conferred cross-resistance to currently used herbicides, and using multi-omics to identify shared resistance mechanisms.
Environmental Adaptation : Understanding how environmental microorganisms adapt to and degrade this compound, including identifying novel genes or metabolic pathways involved in its breakdown, which could be relevant for bioremediation strategies.
Table 2: Key Genes and Enzyme Classes Implicated in Herbicide Metabolic Resistance (General Example)
| Gene/Enzyme Class | Role in Resistance (General) | Example (from Fenoxaprop-P-ethyl studies) | Reference |
| Cytochrome P450 Monooxygenases | Herbicide detoxification via oxidation | CYP75B4 | |
| ATP-binding Cassette (ABC) Transporters | Efflux of herbicides and their metabolites from cells | ABCG36 | |
| Laccases | Oxidation of phenolic compounds and detoxification | LAC15 | |
| Glutathione-S-Transferase (GST) | Conjugation of herbicides with glutathione (B108866) for detoxification | (General class) | |
| UDP-Glucosyltransferase (UGT) | Conjugation of herbicides with sugars for detoxification | (General class) |
Development of Innovative and Cost-Effective Remediation Technologies
Addressing legacy contamination by this compound and its associated pollutants, particularly TCDD, necessitates the development of innovative and cost-effective remediation technologies. Existing methods for removing organic pollutants from water include activated carbon adsorption, which has been shown to effectively remove water-soluble organics, including this compound.
Bioremediation, leveraging microbial capabilities, offers a promising and potentially cost-effective avenue. Fungal biodegradation, for instance, is recognized for its ability to remove or neutralize recalcitrant compounds like chlorinated herbicides through mechanisms such as biosorption, bioabsorption, biotransformation, and direct degradation. White-rot fungi, with their powerful enzymatic machinery including cytochrome P450 monooxygenase systems and ligninolytic enzymes, are particularly effective in degrading complex organic pollutants.
Future research and development should focus on:
Enhanced Bioremediation Strategies : Developing and optimizing bioremediation techniques, such as phytoremediation (using plants to uptake or degrade pollutants) and bioaugmentation (introducing specific microbial strains), tailored for this compound and TCDD in diverse contaminated environments.
Advanced Oxidation Processes (AOPs) : Exploring and optimizing AOPs (e.g., Fenton processes, photocatalysis) for the complete mineralization of this compound and its persistent by-products in water and soil, potentially in combination with biological methods.
Sustainable Adsorption Materials : Researching and developing novel, low-cost, and regenerable adsorbent materials beyond traditional activated carbon for efficient removal of this compound from water.
Integrated Remediation Systems : Designing and implementing integrated remediation systems that combine physical, chemical, and biological approaches for comprehensive and cost-effective cleanup of complex contaminated sites.
Re-evaluation of Environmental Risk Assessments Based on New Scientific Data
The re-evaluation of environmental risk assessments for this compound, despite its discontinued use, is critical for understanding the full scope of its historical impact and informing regulatory approaches for similar legacy pollutants. This compound's ban was largely driven by its contamination with TCDD, a highly toxic substance. wikipedia.orguni.luuni.lu
While traditional risk assessments for currently registered pesticides involve periodic reviews based on new scientific data to ensure acceptable risks, for this compound, this re-evaluation shifts focus to:
Refined Environmental Fate Modeling : Utilizing advanced environmental fate models that incorporate new data on persistence, enantioselective degradation, and transport mechanisms in various environmental compartments (soil, water, air, biota) to better predict the long-term distribution and exposure pathways of this compound and its metabolites.
Dioxin Contamination Assessment : Comprehensive re-assessment of the extent and impact of TCDD contamination associated with historical this compound use, including updated exposure pathways and ecological/human health risk characterization. This involves leveraging advancements in analytical detection limits and toxicological understanding of dioxins.
Ecosystem Recovery Monitoring : Longitudinal studies to monitor the recovery of ecosystems previously impacted by this compound, assessing changes in soil microbial communities, plant health, and aquatic biodiversity over extended periods.
Development of Predictive Tools : Creating predictive models and tools that can anticipate the long-term behavior and potential risks of similar persistent organic pollutants, drawing lessons from the this compound case study to inform future chemical regulations and environmental management strategies.
Table 3: Environmental Fate Parameters of this compound
| Parameter | Value (General) | Implications | Reference |
| Soil Half-life | 8-17 days (up to 3-4 months) | Moderately persistent in soil, but can vary significantly | wikipedia.orguni.luclu-in.orgwikipedia.org |
| Water Solubility | Moderately soluble | Can dissolve and move in aquatic environments | fishersci.canih.gov |
| Volatility | Low | Not expected to readily volatilize from surfaces | fishersci.ca |
| Water Biodegradation | Not observed after 50 days | Persistence in water bodies is a concern | |
| Bioaccumulation Factor (BCF) | 58 | Moderate potential for accumulation in aquatic organisms | |
| Aquatic Toxicity | Very toxic to aquatic life | Significant risk to fish and plankton |
Q & A
Q. What are the key chemical properties of Fenoprop, and why are they critical for designing environmental toxicity studies?
this compound (2-(2,4,5-trichlorophenoxy) propionic acid) is a chlorophenoxy herbicide with a molecular formula of C₉H₇Cl₃O₃. Its solubility in organic solvents (e.g., 100% in ethanol) and low water solubility (0.01 g/L at 20°C) influence its environmental persistence and bioaccumulation potential. Researchers must prioritize these properties when designing studies on soil adsorption, aquatic degradation, or bioaccumulation in non-target organisms. Historical regulatory bans (e.g., U.S. 1985 ban) underscore its toxicity, necessitating controlled experimental conditions to avoid cross-contamination .
Q. Which standardized analytical methods are recommended for quantifying this compound in environmental samples?
The AOAC-CIPAC method (CIPAC 2938/R) is widely adopted for extractable acid analysis in technical formulations. Gas-liquid chromatography (GLC) with electron capture detection (ECD) or high-performance liquid chromatography (HPLC) with UV detection are validated for quantification. For complex matrices like soil or biological tissues, sample pretreatment (e.g., solid-phase extraction) and internal standardization (e.g., isotopically labeled analogs) improve accuracy .
Q. How should researchers design in vivo experiments to assess this compound-induced hepatotoxicity?
Experimental designs should include:
- Dose-response studies : Administering this compound at 50–650 mg/kg (rat LD₅₀ range) to evaluate threshold effects.
- Endpoints : Liver enzyme assays (ALT, AST), histopathological analysis, and oxidative stress markers (e.g., glutathione levels).
- Controls : Negative controls (vehicle-only) and positive controls (e.g., carbon tetrachloride for liver injury).
- Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring a sample size ≥6 per group to detect significant differences (α=0.05) .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenicity be resolved through meta-analysis?
Contradictions between historical studies (e.g., 1980s rodent assays showing liver tumors) and recent in vitro genotoxicity models (e.g., negative Ames tests) require:
- Systematic review : Compile data from PubMed, TOXNET, and regulatory databases, filtering by study quality (e.g., OECD compliance).
- Sensitivity analysis : Exclude studies with inadequate exposure durations or confounding variables (e.g., dioxin contamination in older formulations).
- Weight-of-evidence approach : Prioritize mechanistic data (e.g., DNA adduct formation) over observational studies to resolve discrepancies .
Q. What methodologies are effective for tracking long-term environmental residues of this compound in banned regions?
- Soil/water sampling : Use stratified random sampling in historically contaminated sites (e.g., former agricultural zones). Analyze residues via LC-MS/MS with a detection limit <0.1 ppb.
- Degradation studies : Conduct microcosm experiments under varying pH/temperature conditions to model hydrolysis rates.
- Bioindicator species : Monitor bioaccumulation in benthic organisms (e.g., Daphnia magna) to assess ecosystem risks .
Q. How can researchers address ethical challenges in handling this compound given its regulatory status?
- Institutional approvals : Obtain permits for controlled use in lab settings (e.g., EPA’s TSCA regulations).
- Waste disposal : Follow EPA Method 3570 for incineration to prevent environmental release.
- Ethical reporting : Disclose limitations in extrapolating animal data to human health risks, emphasizing precautionary principles in publications .
Q. What advanced analytical techniques improve metabolite identification in this compound biodegradation studies?
- High-resolution mass spectrometry (HRMS) : Coupled with UPLC to identify transient metabolites (e.g., 2,4,5-trichlorophenol).
- Stable isotope probing : Use ¹³C-labeled this compound to trace metabolic pathways in soil microbiota.
- Computational modeling : Apply QSAR models to predict metabolite toxicity and persistence .
Methodological Best Practices
- Data validation : Cross-check chromatographic results with certified reference materials (e.g., NIST SRM 1649b) .
- Interdisciplinary collaboration : Integrate toxicokinetic models (e.g., PBPK) with ecological risk assessments to address multi-scale impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
